3-(1,2-Thiazol-3-yl)benzoic acid
Description
3-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic aromatic compound comprising a benzoic acid moiety substituted at the 3-position with a 1,2-thiazole ring. The thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Its carboxylic acid group enhances solubility in polar solvents, facilitating interactions with biological targets.
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-14-11-9/h1-6H,(H,12,13) |
InChI Key |
QGRRSMYFQYQZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions to form the thiazole ring, followed by carboxylation to introduce the benzoic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
The following analysis compares 3-(1,2-thiazol-3-yl)benzoic acid with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and biological activity.
Structural Analogues
Key Observations :
- Position of Substituents: The placement of the thiazole ring (C3 in 3-(1,2-thiazol-3-yl)benzoic acid vs. fused benzothiazolone in the acetic acid derivative ) significantly alters electronic distribution.
- Functional Groups : The acetic acid derivative in evidence contains a ketone group (3-oxo), enhancing electrophilicity and reactivity toward nucleophiles, whereas 3-(1,2-thiazol-3-yl)benzoic acid lacks this feature.
Biological Activity
3-(1,2-Thiazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzoic acid moiety, which contributes to its biological activity. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that 3-(1,2-thiazol-3-yl)benzoic acid exhibits notable antimicrobial properties. A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiazole structures often demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 11 | 125 | Staphylococcus aureus |
| 12 | 150 | Escherichia coli |
| 13 | 50 | Aspergillus niger |
| 14 | 75 | Candida albicans |
Anticancer Activity
The anticancer potential of 3-(1,2-thiazol-3-yl)benzoic acid has been investigated in various studies. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that thiazole derivatives could inhibit the activity of mitotic kinesin HSET (KIFC1), leading to multipolar spindle formation and subsequent cancer cell death .
Case Study: Inhibition of HSET
In vitro assays demonstrated that certain thiazole derivatives led to significant increases in multipolar mitoses in centrosome-amplified human cancer cells. The study highlighted the importance of specific structural modifications in enhancing anticancer activity, with compounds exhibiting IC50 values as low as 15 µM against targeted cancer cell lines .
The mechanism by which 3-(1,2-thiazol-3-yl)benzoic acid exerts its biological effects involves several pathways:
- Antimicrobial Action : Interaction with microbial enzymes disrupts their function, leading to cell death.
- Anticancer Mechanisms : Induction of apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and division .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring or the benzoic acid moiety can significantly affect potency:
Q & A
Q. What are the primary synthetic routes for 3-(1,2-thiazol-3-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a thiazole moiety to a benzoic acid scaffold. Key steps include:
- Suzuki-Miyaura coupling between a boronic acid-functionalized thiazole and a halogenated benzoic acid derivative.
- Carboxylation of pre-functionalized thiazole intermediates using CO₂ under palladium catalysis .
- Cyclization reactions involving thioamide precursors, as seen in analogous benzisothiazolone syntheses (e.g., using NaH/CH₃CN or TFA for ring closure) .
Optimization Tips:
Q. How can the purity and structure of 3-(1,2-thiazol-3-yl)benzoic acid be validated?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.5–8.5 ppm for thiazole protons) and carboxylate carbon (δ ~170 ppm) .
- UV-Vis: Characterize π→π* transitions (λmax ~260–280 nm) for thiazole-benzoic acid conjugates .
- Crystallography: Single-crystal X-ray diffraction resolves bond angles (e.g., C6—C1—S1 = 111.95°) and confirms planar thiazole-benzoic acid geometry .
- Elemental Analysis: Validate %C, %H, %N to ±0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for thiazole-benzoic acid derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial studies) and use reference strains (e.g., E. coli ATCC 25922) .
- Solubility Issues: Optimize DMSO concentrations (<1% v/v) or use prodrug strategies (e.g., methyl esters) to enhance bioavailability .
- SAR Analysis: Compare substituent effects (e.g., CF₃ vs. NO₂ groups) using molecular docking (e.g., GOLD software) to correlate electronic properties with activity .
Q. What computational strategies predict the binding affinity of 3-(1,2-thiazol-3-yl)benzoic acid to target proteins?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina or GOLD to model interactions with active sites (e.g., bacterial dihydrofolate reductase) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models: Train on datasets (e.g., IC₅₀ values) to link descriptors (e.g., logP, H-bond donors) to activity .
Q. How can crystallization challenges for thiazole-benzoic acid derivatives be addressed?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., EtOH/H₂O) to improve crystal growth.
- Temperature Gradients: Slow cooling (0.1°C/min) from saturation points enhances lattice formation.
- Additives: Introduce co-formers (e.g., L-proline) to template crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
